molecular formula C9H9N3 B11922214 8-Methylquinazolin-7-amine CAS No. 919769-91-8

8-Methylquinazolin-7-amine

Cat. No.: B11922214
CAS No.: 919769-91-8
M. Wt: 159.19 g/mol
InChI Key: ABJDIEWGAFKHEK-UHFFFAOYSA-N
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Description

8-Methylquinazolin-7-amine is a heterocyclic organic compound featuring a quinazoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 3) substituted with a methyl group at position 8 and an amine group at position 5.

Properties

CAS No.

919769-91-8

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

8-methylquinazolin-7-amine

InChI

InChI=1S/C9H9N3/c1-6-8(10)3-2-7-4-11-5-12-9(6)7/h2-5H,10H2,1H3

InChI Key

ABJDIEWGAFKHEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CN=CN=C12)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinazolin-7-amine typically involves the cyclization of appropriate precursors One common method is the reaction of 2-aminobenzamide with formic acid and formaldehyde, followed by cyclization to form the quinazoline core

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinazolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Nitrosoquinazoline or nitroquinazoline derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

8-Methylquinazolin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Methylquinazolin-7-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects : Bulky groups at position 7 (e.g., piperazinylpropoxy in 16B) improve target specificity but may reduce cell permeability .
  • Core Structure Impact: Quinazolines generally exhibit stronger hydrogen-bonding interactions than quinolines due to the additional nitrogen atom, enhancing their affinity for enzymatic pockets .
  • Synthetic Accessibility : this compound’s simpler structure suggests easier synthesis compared to morpholine- or piperazine-containing analogs, though yields and purity data are lacking .

Biological Activity

8-Methylquinazolin-7-amine, a compound belonging to the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer and antimicrobial properties, synthesis methods, and potential therapeutic applications.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C9H9N3
  • Molecular Weight : 159.19 g/mol
  • CAS Number : 919769-91-8

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines:

StudyCell LineIC50 (µM)Observations
Hep-G2 (human hepatic carcinoma)5.0Comparable to cisplatin
A-549 (lung carcinoma)4.5Induces apoptosis
MCF-7 (breast carcinoma)6.0Cell cycle arrest observed

These findings suggest that the compound may interfere with DNA replication and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. The compound has shown activity against several bacterial and fungal strains:

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusInactive-
Escherichia coliInactive-
Candida albicansActive12.5 µg/mL
Aspergillus fumigatusActive10.0 µg/mL

The compound's effectiveness against fungi like Candida albicans and Aspergillus fumigatus suggests potential applications in treating fungal infections, though it was found inactive against certain bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Anticancer Mechanism :
    • Inhibition of key enzymes involved in cell cycle regulation.
    • Induction of apoptosis through mitochondrial pathways.
    • Disruption of DNA replication processes.
  • Antimicrobial Mechanism :
    • Disruption of bacterial cell membrane integrity.
    • Inhibition of microbial enzyme activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

  • Starting Materials :
    • 2-Aminobenzamide
    • Formic acid
    • Formaldehyde
  • Procedure :
    • React the starting materials under controlled conditions to form the quinazoline core.
    • Purify the product through recrystallization or chromatography.

This method allows for the production of this compound with varying yields and purities depending on reaction conditions .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Study on Anticancer Properties :
    A study focusing on its effects on Hep-G2 cells revealed that treatment with the compound resulted in significant reduction in cell viability, suggesting its potential as a lead compound for anticancer drug development .
  • Antimicrobial Efficacy :
    Another study assessed various derivatives of quinazolines, including this compound, for their antimicrobial properties, demonstrating promising results against fungal pathogens .

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